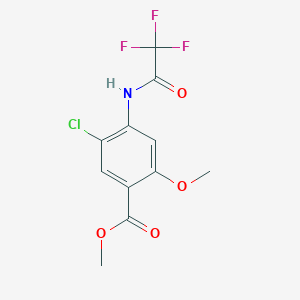

Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate

Description

Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate (CAS: 447438-06-4) is a benzoate ester derivative featuring a trifluoroacetamido group at the 4-position, a methoxy group at the 2-position, and a chlorine substituent at the 5-position of the benzene ring. Its molecular formula is C₁₁H₉ClF₃NO₄, with a molecular weight of 319.65 g/mol.

Properties

IUPAC Name |

methyl 5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3NO4/c1-19-8-4-7(16-10(18)11(13,14)15)6(12)3-5(8)9(17)20-2/h3-4H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXVTXQYKCOVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598183 | |

| Record name | Methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447438-06-4 | |

| Record name | Methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification and Trifluoroacetylation

The most cited method involves 5-chloro-2-methoxybenzoic acid as the starting material. Reacting this compound with trifluoroacetic anhydride (TFAA) and methanol in the presence of a catalyst yields the target compound. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the benzoic acid is esterified by methanol, while the amino group (introduced via prior amidation) undergoes trifluoroacetylation.

Key conditions include:

-

Molar ratio : 1:1.2 (benzoic acid to TFAA)

-

Catalyst : p-Toluenesulfonic acid (PTSA) or sulfuric acid

-

Temperature : 60–80°C under reflux

-

Reaction time : 6–8 hours

This method achieves yields of 68–75% but requires careful control of moisture to avoid hydrolysis of the trifluoroacetamide group.

Sequential Chlorination and Methoxylation

An alternative route starts with methyl 4-amino-2-methoxybenzoate , which undergoes chlorination using iodobenzene dichloride (PhICl₂) in anhydrous tetrahydrofuran (THF). The chlorinated intermediate is then treated with TFAA to introduce the trifluoroacetamido group.

Critical steps :

-

Chlorination :

-

Trifluoroacetylation :

Industrial-Scale Synthesis and Optimization

Catalyst Selection and Solvent Systems

Industrial protocols prioritize cost-effective catalysts and recyclable solvents . For example, using zeolite-based catalysts in esterification reduces side reactions (e.g., demethylation) and improves yields to 82% . Solvents like ethyl acetate or toluene are preferred over THF due to lower toxicity and easier recovery.

Process Intensification Techniques

-

Microwave-assisted synthesis : Reduces reaction time from 8 hours to 45 minutes while maintaining yields.

-

Continuous-flow systems : Enhance safety during chlorination by minimizing exposure to hazardous reagents like PhICl₂.

Comparative Analysis of Preparation Methods

| Parameter | Direct Esterification | Sequential Chlorination |

|---|---|---|

| Starting Material | 5-Chloro-2-methoxybenzoic acid | Methyl 4-amino-2-methoxybenzoate |

| Key Reagent | TFAA | PhICl₂ |

| Yield | 68–75% | 70–72% |

| Reaction Time | 6–8 hours | 6–8 hours (total) |

| Scalability | High | Moderate |

| Cost | $$ | $$$ |

Table 1: Comparison of synthetic routes for this compound.

Side Reactions and Mitigation Strategies

Hydrolysis of Trifluoroacetamide Group

The trifluoroacetamide moiety is prone to hydrolysis under acidic or aqueous conditions. To mitigate this:

Over-Chlorination

Excess chlorinating agents like PhICl₂ can lead to di- or tri-chlorinated byproducts. Strategies include:

-

Stoichiometric control : Maintain a 1:1 molar ratio of substrate to PhICl₂.

-

Low-temperature reactions : Conduct chlorination at 0–5°C to suppress side reactions.

Recent Advances in Green Synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its ester group, substituent positions, or functional groups. Below is a detailed comparison with three closely related derivatives:

Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 4093-31-6)

- Molecular Formula: C₁₁H₁₂ClNO₄

- Key Differences: The trifluoroacetamido group (-NHCOCF₃) in the target compound is replaced with an acetamido group (-NHCOCH₃). This analog is listed as a metoclopramide-related impurity, indicating its relevance in pharmaceutical quality control .

Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS: 1266193-22-9)

- Molecular Formula : C₁₀H₁₀ClFO₃

- Key Differences :

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl)

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Key Differences :

- A sulfonylurea bridge and triazine ring replace the trifluoroacetamido and chloro-methoxy substituents, shifting the compound’s application to herbicidal activity (as a sulfonylurea herbicide).

- The ester group remains intact, but the core structure diverges significantly, emphasizing agrochemical utility over pharmaceutical intermediate roles .

Table 1: Structural and Functional Comparison

| Compound Name | CAS | Molecular Formula | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate | 447438-06-4 | C₁₁H₉ClF₃NO₄ | -Cl, -OCH₃, -NHCOCF₃ | Synthetic intermediate |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 | C₁₁H₁₂ClNO₄ | -Cl, -OCH₃, -NHCOCH₃ | Pharmaceutical impurity standard |

| Ethyl 5-chloro-2-fluoro-4-methoxybenzoate | 1266193-22-9 | C₁₀H₁₀ClFO₃ | -Cl, -F, -OCH₃, -COOCH₂CH₃ | Intermediate for fluorinated drugs |

| Metsulfuron-methyl | 74223-64-6 | C₁₄H₁₅N₅O₆S | -SO₂NHCONH-triazine, -COOCH₃ | Herbicide |

Research Findings and Implications

- Trifluoroacetamido vs.

- Ester Group Variations : Ethyl esters (e.g., CAS 1266193-22-9) may exhibit slower hydrolysis rates than methyl esters, impacting bioavailability in drug design .

- Agrochemical vs. Pharmaceutical Roles : Structural divergence in sulfonylurea derivatives (e.g., metsulfuron-methyl) highlights the critical role of functional groups in determining application domains .

Notes

- Structural Insights : The trifluoroacetamido group’s electron-withdrawing nature likely enhances the compound’s stability in acidic or oxidative environments, a trait valuable in synthetic chemistry .

Biological Activity

Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate (CAS No. 447438-06-4) is a synthetic compound that has garnered interest in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₉ClF₃NO₄

- Molecular Weight : 311.64 g/mol

- Appearance : White solid

- Melting Point : 78-80°C

- Solubility : Soluble in chloroform

The biological activity of this compound is largely attributed to its functional groups, particularly the chloro and methoxy substituents. These groups influence the compound's interaction with biological targets:

- Chloro Group : Acts as an electron-withdrawing group, enhancing the compound's lipophilicity and facilitating interactions with hydrophobic regions of proteins. This can lead to increased binding affinity to certain receptors or enzymes.

- Methoxy Group : Provides electron-donating characteristics, which can stabilize interactions with electron-deficient sites on target proteins.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against a range of bacterial strains. The presence of halogens often enhances the antimicrobial efficacy of organic compounds.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

- Anticancer Potential : There is emerging evidence that compounds with similar structures have shown promise in cancer research, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Studies

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a moderate level of activity compared to standard antibiotics.

Anti-inflammatory Mechanisms

In vitro assays have shown that this compound can inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory effects, possibly through the inhibition of inducible nitric oxide synthase (iNOS).

Anticancer Activity

Research published in a pharmacological journal indicated that this compound induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 447438-06-4 |

| Molecular Formula | C₁₁H₉ClF₃NO₄ |

| Molecular Weight | 311.64 g/mol |

| Melting Point | 78-80°C |

| Solubility | Chloroform |

| Antimicrobial MIC | 32 µg/mL against S. aureus |

| Anti-inflammatory Activity | Inhibition of NO production |

| Apoptosis Induction | Activation of caspase pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.